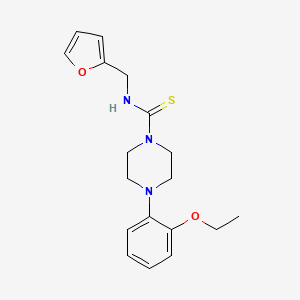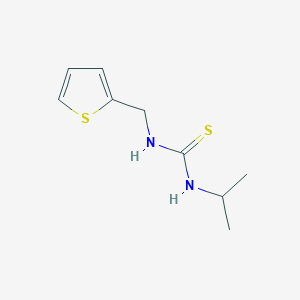
N-isopropyl-N'-(2-thienylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N'-(2-thienylmethyl)thiourea (abbreviated as TMTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with other molecules in the cell, leading to changes in enzyme activity or other cellular processes. N-isopropyl-N'-(2-thienylmethyl)thiourea has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including inhibition of metalloenzymes, modulation of protein folding, and antioxidant activity. It has also been shown to exhibit antitumor activity in certain cancer cell lines. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-N'-(2-thienylmethyl)thiourea in laboratory experiments is its ability to form stable complexes with metal ions, which can be useful for studying metalloenzymes and other metal-containing proteins. However, N-isopropyl-N'-(2-thienylmethyl)thiourea can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-isopropyl-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new cancer therapies based on the antitumor activity of N-isopropyl-N'-(2-thienylmethyl)thiourea. Another area of interest is the use of N-isopropyl-N'-(2-thienylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to fully understand the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea and its potential applications in other areas of scientific research.
Métodos De Síntesis
N-isopropyl-N'-(2-thienylmethyl)thiourea can be synthesized through a number of different methods, including the reaction of isopropylamine with 2-thienylmethyl isothiocyanate. Other methods include the reaction of isopropylamine with 2-thienylmethyl isocyanate, or the reaction of isopropylamine with 2-thienylmethyl thiocarbamate. The synthesis process typically involves the use of organic solvents and requires careful attention to reaction conditions in order to obtain high yields of pure N-isopropyl-N'-(2-thienylmethyl)thiourea.
Aplicaciones Científicas De Investigación
N-isopropyl-N'-(2-thienylmethyl)thiourea has been used in a variety of scientific research applications, including studies of enzyme inhibition, metal ion binding, and protein folding. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit antitumor activity in certain cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-propan-2-yl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGCQKQIMSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

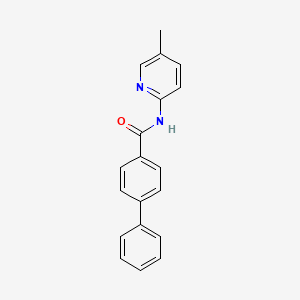
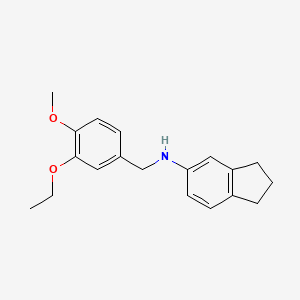
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)
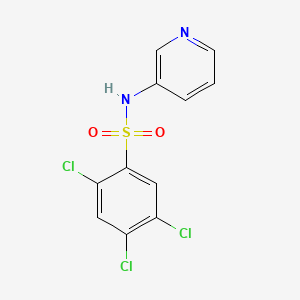
![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
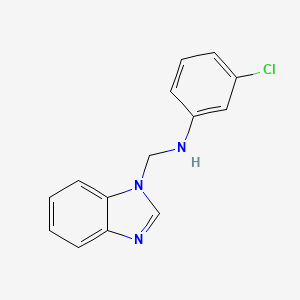
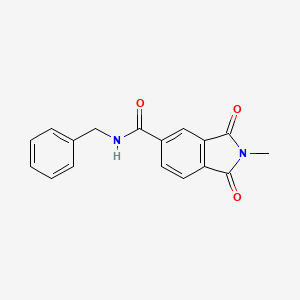
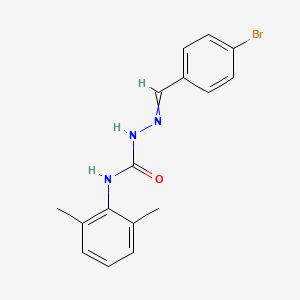
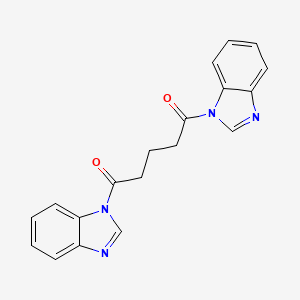
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
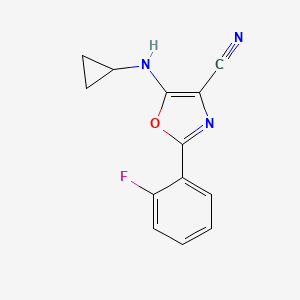
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
